molecular formula C11H16O2 B2488254 1-(4-Methoxyphenyl)-2-methylpropan-1-ol CAS No. 18228-46-1

1-(4-Methoxyphenyl)-2-methylpropan-1-ol

Cat. No. B2488254
CAS RN: 18228-46-1
M. Wt: 180.247
InChI Key: BFMJGRZIBITFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-Methoxyphenyl)-2-methylpropan-1-ol is a chemical that belongs to the class of organic compounds characterized by the presence of a methoxyphenyl group attached to a 2-methylpropan-1-ol moiety. While the specific compound is not directly studied in the provided papers, related compounds and their reactions provide insight into the chemical behavior that might be expected from 1-(4-Methoxyphenyl)-2-methylpropan-1-ol.

Synthesis Analysis

The synthesis of related compounds often involves the formation of intermediates and the use of catalysts to direct the reaction pathways. For instance, the hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium triethylphosphine complexes produces 2-methylpropan-1-ol among other products . This suggests that catalytic methods could potentially be adapted for the synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography has been used to determine the structure of compounds similar to 1-(4-Methoxyphenyl)-2-methylpropan-1-ol. For example, the structure of 1,3-diphenyl-2-(4-methoxyphenyl)propane-1,3-dione was elucidated using this technique, revealing a cis-diketo conformation . This information is valuable as it provides a basis for predicting the molecular conformation of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol, which may also exhibit specific stereochemical preferences.

Chemical Reactions Analysis

The chemical reactivity of compounds with methoxyphenyl groups can be complex. One-electron oxidation studies of related compounds have shown the formation of radical cations and the influence of structural effects and pH on side-chain fragmentation reactivity . Additionally, O-demethylation reactions have been observed in compounds with methoxylated phenyl groups, which could be relevant to the metabolic pathways of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol can be inferred from studies on similar compounds. For instance, the solubility, melting point, and boiling point can be affected by the presence of the methoxy group and the overall molecular structure . The compound's reactivity towards electrophiles, nucleophiles, and radicals can be anticipated based on the behavior of related compounds under various conditions .

Scientific Research Applications

  • Chemical Properties and Reactions :

    • A study by Baciocchi et al. (1996) investigated the one-electron oxidation of compounds like 1-(4-methoxyphenyl)-2-methoxypropane, revealing insights into side-chain fragmentation and the role of α- and β-OH groups in radical cations (Baciocchi et al., 1996).
    • Collins and Jacobs (1986) explored the synthesis of compounds like 3-(4′-Methoxyphenyl)-2,2,4,4-Tetramethylpentane, providing insights into chemical reactions and structural effects (Collins & Jacobs, 1986).
  • Synthesis and Rearrangements :

    • Ausheva et al. (2001) focused on the synthesis and dienone-phenolic rearrangement of 1-(p-methoxyphenyl)-2-methylpropan-1-ol, offering a deeper understanding of chemical stability and reaction mechanisms (Ausheva et al., 2001).
  • Chemical Synthesis Applications :

    • Yan, Jin, and Wang (2005) developed a new boronic acid protecting group, 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol), highlighting its use in chemical synthesis under mild conditions (Yan, Jin, & Wang, 2005).
  • Industrial Applications :

    • Kilanowicz-Sapota and Klimczak (2021) discussed 2-Methoxypropan-1-ol, a related compound, in the context of occupational exposure limits and its presence in industrial products like paints and varnishes (Kilanowicz-Sapota & Klimczak, 2021).
  • Role in Chemical Reactions and Catalysis :

    • Simpson et al. (1996) examined the hydrocarbonylation of prop-2-en-1-ol to produce compounds like 2-methylpropan-1-ol, showcasing the role of such compounds in catalytic processes (Simpson et al., 1996).
  • Role in Organic Chemistry :

    • Crombie, Hardy, and Knight (1985) studied the reactions of halogenoacetophenones with Grignard reagents, providing insights into the chemistry of compounds like 1-(4-methoxyphenyl)-2-methylpropan-2-ol (Crombie, Hardy, & Knight, 1985).

Safety and Hazards

“1-(4-Methoxyphenyl)-2-methylpropan-1-ol” is a combustible material. Containers may explode when heated. Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO2) . It is advised to avoid contact with skin and eyes, and to not eat, drink, or smoke when using this product .

Future Directions

While specific future directions for “1-(4-Methoxyphenyl)-2-methylpropan-1-ol” are not mentioned in the search results, there is ongoing research into the synthesis and applications of similar compounds . This suggests that there may be potential for further exploration and development of this compound in the future.

properties

IUPAC Name

1-(4-methoxyphenyl)-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8,11-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMJGRZIBITFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-2-methylpropan-1-ol

Synthesis routes and methods

Procedure details

A solution of 1.5 ml 4-methoxy-benzaldehyde in 10 ml of toluene is added dropwise at 8° C. to 7.4 ml of a 2 M solution of isopropylmagnesium chloride in tetrahydrofuran. Then the mixture is allowed to come up to ambient temperature and stirred for 1 hour. Then the reaction is stopped by the addition of semisaturated aqueous ammonium chloride solution. The phases are separated and the aqueous phase is extracted with toluene. The combined organic phases are washed with semisaturated aqueous ammonium chloride solution and dried on magnesium sulphate. The solvents are eliminated in vacuo and the product thus obtained is further reacted directly.
Quantity
1.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.